2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Description
The compound 2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide is a benzothieno-pyrimidine derivative featuring a sulfanyl linker and an acetamide moiety substituted with a pyridin-2-ylmethyl group. Its structure combines a bicyclic heteroaromatic core (benzothieno[2,3-d]pyrimidine) with a hydroxy group at position 4 and a thioether bridge at position 2.
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-14(20-9-11-5-3-4-8-19-11)10-25-18-21-16(24)15-12-6-1-2-7-13(12)26-17(15)22-18/h3-5,8H,1-2,6-7,9-10H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQUMFHIXFPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H20N2O2S2
- Molecular Weight : 384.515 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Gewald reaction and nucleophilic substitution reactions. The detailed synthetic route can vary based on the desired derivatives and yield requirements.
Antitumor Activity
Research has indicated that compounds similar to this structure exhibit significant antitumor activity. For instance, studies have shown that certain derivatives inhibit the growth of sarcoma 180 by approximately 19% to 61%, depending on the specific compound and dosage used (Table 1) .
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Compound 4 | 2500 | 1750 | 250 | 61.0 |
| Compound 5 | >2500 | - | 250 | 19.0 |
| Compound 6a | 2000 | 1200 | 150 | 21.2 |
Antiproliferative Effects
In cell proliferation assays, derivatives of this compound have demonstrated potent antiproliferative effects against various cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of less than 40 nM in specific cancer cell lines (Table 2) .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | <40 | Microtubule depolymerization |
| Compound B | ~9.0 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of functional groups such as sulfanyl and hydroxy enhances its reactivity and binding affinity to various biological targets.
Interaction Studies
Studies investigating the binding affinity of this compound to specific receptors or enzymes are crucial for understanding its mechanism of action. These studies often involve molecular docking simulations and in vitro assays to evaluate binding interactions.
Case Studies
Recent investigations have focused on the potential applications of this compound in treating various diseases:
Scientific Research Applications
The compound exhibits a range of biological activities primarily due to its functional groups. Research has shown that compounds with similar structural features can interact with various biological targets, including enzymes and receptors involved in disease processes.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme may enhance cholinergic transmission and improve cognitive function.
- α-Glucosidase Inhibition : This compound has also been investigated for its potential as an α-glucosidase inhibitor, which is relevant in the management of Type 2 diabetes mellitus. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, leading to better glycemic control.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic routes may vary based on desired modifications to enhance biological activity or solubility.
-
Case Studies :
- A study published in Brazilian Journal of Pharmaceutical Sciences explored the synthesis of related compounds and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated significant inhibitory activity, suggesting potential therapeutic applications for managing diabetes and Alzheimer's disease .
- Another investigation highlighted the interaction studies of this compound with various biological targets, emphasizing its binding affinity and potential side effects .
Applications in Medicinal Chemistry
The unique structural attributes of 2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide position it as a candidate for further development in pharmaceutical applications:
- Drug Development : Given its biological activity profile, this compound may serve as a lead compound for developing new drugs targeting neurodegenerative diseases or metabolic disorders.
- Pharmacological Research : Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on biological systems.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Hydroxy vs. Oxo Groups
- Target Compound: Features a 4-hydroxy group on the tetrahydrobenzothieno-pyrimidine core.
- Analog () : Contains a 4-oxo group instead. The oxo group may reduce solubility but increase electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes .
- Analog () : Substitutes the hydroxy group with a 3-ethyl-4-oxo group, introducing steric bulk and altering electron distribution, which could affect binding pocket compatibility .
Acetamide Side Chain Variations
Pyridinylmethyl vs. Aryl Substituents
- Target Compound : The N-(pyridin-2-ylmethyl) group provides a basic nitrogen atom, enabling π-π stacking or coordination with metal ions in active sites .
- Analog (): Uses N-(4-ethylphenyl), favoring hydrophobic interactions but lacking hydrogen-bond donors. This modification may enhance membrane permeability but reduce target specificity .
- Analog () : Incorporates N-(2,3-dihydro-1,4-benzodioxin-6-yl) , a fused oxygen-rich ring system that improves solubility but may sterically hinder binding .
Dimethyl vs. Unsubstituted Acetamide
Sulfanyl-Linked Modifications
Benzothieno vs. Pyrrolo-Pyrimidine Cores
- Analog (): Replaces the benzothieno core with a pyrrolo[2,3-d]pyrimidine, altering aromaticity and electron density. This may shift selectivity toward kinases like JAK2 or EGFR .
- Analog (): Uses a tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core, introducing a triazole ring for additional hydrogen-bonding interactions .
Physicochemical and Pharmacokinetic Properties
Hypothesized Bioactivity
- Kinase Inhibition : The pyridinylmethyl group may mimic ATP’s adenine binding in kinases (e.g., EGFR or CDK2) .
- Antimicrobial Activity : Sulfanyl-acetamide derivatives in and exhibit activity against bacterial sulfonamide-resistant strains .
- Anti-inflammatory Effects: The hydroxy group could modulate COX-2 inhibition, as seen in related benzothieno-pyrimidines .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothieno[2,3-d]pyrimidinone core via cyclization of thiourea derivatives with ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .
- Step 3 : Coupling with the pyridin-2-ylmethylamine moiety via amide bond formation using EDCI/HOBt or DCC as coupling agents .
Optimal Conditions : Reactions are temperature-sensitive (60–80°C) and require inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and absence of byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What solvents and catalysts optimize yield during sulfanyl group incorporation?
- Solvents : DMF or DMSO for solubility of polar intermediates .
- Catalysts/Base : K₂CO₃ or NaH for deprotonation, enhancing nucleophilic substitution efficiency .
- Yield Data : Reported yields range from 65–85% depending on steric hindrance of the pyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Substituent Variation : Modify the pyridinylmethyl group (e.g., halogenation or methylation) to assess effects on target binding .
- Biological Assays : Test against kinase enzymes (e.g., EGFR or CDK2) using fluorescence polarization or ATPase assays .
- Data Correlation : Use molecular docking (AutoDock Vina) to align synthetic analogs with crystal structures of target proteins .
- Example : Substitution at the pyrimidine 4-position with bulkier groups reduced kinase inhibition by 40%, suggesting steric constraints in the active site .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate cell lines/purity .
- Metabolic Stability : Assess compound degradation in assay media using LC-MS; unstable metabolites may skew results .
- Computational Validation : Compare experimental IC₅₀ with free-energy perturbation (FEP) calculations to identify outliers .
Q. What computational strategies predict regioselectivity in sulfanyl-acetamide derivatization?
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify kinetically favored pathways .
- Solvent Effects : COSMO-RS simulations to evaluate solvent polarity impacts on reaction barriers .
- Case Study : DFT predicted 85% selectivity for sulfur attack at the pyrimidine 2-position, consistent with experimental HPLC yields .
Q. How to optimize reaction pathways for scale-up without compromising enantiopurity?
- Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce side reactions .
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H) or enzymatic resolution (lipase-catalyzed acyl transfer) .
- Process Analytics : In-line FTIR monitors reaction progress and detects racemization in real time .
Q. What methodologies analyze metabolic pathways and degradation products in vitro?
- Radiolabeled Studies : Incorporate ¹⁴C at the acetamide carbonyl to track metabolic fate via scintillation counting .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation or hydroxylation) in hepatocyte incubations .
- Stability Testing : Accelerated degradation under UV light (ICH Q1B) to identify photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
